molecular formula C4H7N3 B2687247 N-Cyano-N'-methyl-ethanimidamide CAS No. 56563-12-3

N-Cyano-N'-methyl-ethanimidamide

Cat. No.: B2687247
CAS No.: 56563-12-3
M. Wt: 97.121
InChI Key: HPJZKYHLFXCFNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Cyano-N’-methyl-ethanimidamide involves several steps:

Industrial Production Methods: The industrial production of N-Cyano-N’-methyl-ethanimidamide follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Cyano-N’-methyl-ethanimidamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-Cyano-N’-methyl-ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

  • N-Cyano-N’-methylacetamidine
  • N-Cyano-N’-methyl-ethanimidamide
  • N-Methyl-N’-cyanoacetamidine

Uniqueness: N-Cyano-N’-methyl-ethanimidamide is unique due to its specific structure and reactivity. It serves as a versatile intermediate in organic synthesis, offering distinct advantages in terms of yield and purity compared to similar compounds .

Properties

IUPAC Name

N-cyano-N'-methylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-4(6-2)7-3-5/h1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUZMABFJZHYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024740
Record name Acetamiprid metabolite (IS-1-1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861841-41-0
Record name Acetamiprid metabolite (IS-1-1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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